molecular formula C12H10BrN3O2S B2806041 5-(((2-bromo-4-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-71-4

5-(((2-bromo-4-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2806041
CAS RN: 1021262-71-4
M. Wt: 340.2
InChI Key: IRVXQULPUQGHOD-UHFFFAOYSA-N
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Description

The compound “5-(((2-bromo-4-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a chemical compound with the molecular formula C 17 H 13 BrN 2 O 3 S . Its average mass is 405.266 Da and its monoisotopic mass is 403.983032 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of thiobarbituric acid derivatives involves condensation reactions and has been widely explored. For example, a study by Asiri & Khan (2010) described the synthesis of a thiobarbituric acid derivative through condensation, confirming the structure through various spectroscopic analyses including IR, NMR, and MS spectral analysis Asiri & Khan, 2010.

Green Chemistry Applications

  • Dhorajiya & Dholakiya (2013) developed a green chemistry method for synthesizing thiobarbituric acid derivatives in water, emphasizing the importance of solvent-free reactions for environmental sustainability Dhorajiya & Dholakiya, 2013.

Antimicrobial Activity

  • Laxmi et al. (2012) explored the antimicrobial properties of thiobarbituric acid derivatives, demonstrating moderate activity against various microorganisms, which highlights the potential biomedical applications of these compounds Laxmi et al., 2012.

Material Science and Engineering Applications

  • Sharma et al. (2018) studied thiobarbituric acid (TBA) derivatives for their applications in engineering and materials science, showing their versatility beyond pharmaceutical uses Sharma et al., 2018.

Novel Synthetic Methods

  • Nikpour et al. (2012) and other researchers have developed novel synthetic routes for thiobarbituric acid derivatives, expanding the toolkit for creating diverse compounds with potential applications in drug design and materials science Nikpour et al., 2012.

properties

IUPAC Name

5-[(2-bromo-4-methylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S/c1-6-2-3-9(8(13)4-6)14-5-7-10(17)15-12(19)16-11(7)18/h2-5H,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIJVSBRFOROOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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